1-(4-Hydroxyphenyl)piperidin-4-ol
Overview
Description
1-(4-Hydroxyphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a hydroxyphenyl group attached to a piperidin-4-ol moiety.
Scientific Research Applications
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated piperidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells . This interaction is mediated by the formation of a salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, as well as hydrophobic interactions with lipophilic groups on the ligand .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(4-Methoxyphenyl)piperidin-4-ol: Similar structure but with a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)piperidin-4-ol: Contains a chlorine atom, which can influence its chemical properties and interactions with biological targets.
1-(4-Bromophenyl)piperidin-4-ol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h1-4,11,13-14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWJVDABCVIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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